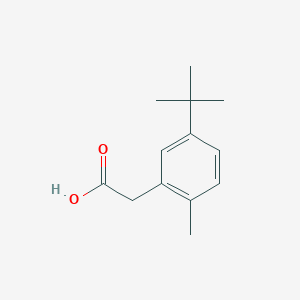

(5-Tert-butyl-2-methylphenyl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Tert-butyl-2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 g/mol .

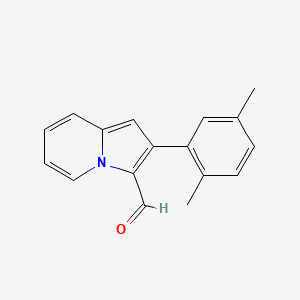

Molecular Structure Analysis

The InChI code for “(5-Tert-butyl-2-methylphenyl)acetic acid” is 1S/C13H18O3/c1-13(2,3)10-5-6-11(16-4)9(7-10)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(5-Tert-butyl-2-methylphenyl)acetic acid” has a molecular weight of 206.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .科学研究应用

Metabolite Analysis and Environmental Biomonitoring

(5-Tert-butyl-2-methylphenyl)acetic acid is structurally related to various compounds used in fragrances and consumer products. Its related compounds have been the subject of extensive environmental biomonitoring and human exposure assessment studies. For instance, the synthetic fragrance 2-(4-tert-butylbenzyl)propionaldehyde, which shares structural similarities with (5-Tert-butyl-2-methylphenyl)acetic acid, has been widely used in products like cosmetics, personal care items, and laundry detergents. Studies like the German Environmental Survey for Children and Adolescents 2014-2017 have analyzed urine samples for metabolites of such fragrances to assess exposure levels and potential health impacts. The detection of various metabolites, including tert-butylbenzoic acid, in significant proportions of the population highlights the widespread exposure to these chemicals and the importance of monitoring their presence and effects on human health (Murawski et al., 2020).

Toxicokinetics and Biomarker Development

The toxicokinetics of related ether compounds, such as Ethyl tert-butyl ether (ETBE), have been studied to understand their uptake, metabolism, and excretion in humans. These studies are crucial for assessing the potential health risks associated with exposure to such chemicals. For instance, research on ETBE exposure in human volunteers has helped in identifying tert-butyl alcohol (TBA) and acetone as significant metabolites, suggesting that they could serve as biomarkers for exposure to ETBE (Nihlen et al., 1998).

Environmental Trends and Health Risk Assessment

Continued monitoring of environmental specimens for fragrance metabolites, like those structurally related to (5-Tert-butyl-2-methylphenyl)acetic acid, has revealed trends in population exposure over time. These trends are vital for evaluating the effectiveness of regulatory measures and understanding their implications for public health. For example, a decline in the urinary concentrations of certain metabolites over monitored years indicates a potential decrease in exposure, which is crucial for assessing the associated health risks and formulating strategies to reduce exposure (Scherer et al., 2020).

Fragrance Metabolism and Biomonitoring in Populations

Studies have been conducted to understand the metabolism of fragrance components related to (5-Tert-butyl-2-methylphenyl)acetic acid and their excretion kinetics. These studies provide insights into the human body's processing of such compounds and help in developing biomonitoring methods for assessing exposure in the general population. Identifying suitable biomarkers in human urine, such as lysmerol, lysmerylic acid, and others, is crucial for establishing exposure assessment methodologies and understanding the potential health implications (Scherer et al., 2017).

Antioxidant Exposure and Internal Burden Assessment

Studies assessing the exposure of populations to antioxidants, like butylated hydroxytoluene (BHT), which shares structural similarities with (5-Tert-butyl-2-methylphenyl)acetic acid, help in understanding the internal burden of such compounds. Analyzing metabolites like BHT acid in urine samples contributes to a comprehensive understanding of the exposure levels and potential health impacts of these widely used antioxidants (Schmidtkunz et al., 2020).

未来方向

属性

IUPAC Name |

2-(5-tert-butyl-2-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-5-6-11(13(2,3)4)7-10(9)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUUWYUZTJPKDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Tert-butyl-2-methylphenyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)